molecular formula C27H26ClN3O2 B11409398 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,4-dimethylphenyl)pyrrolidin-2-one

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,4-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B11409398
M. Wt: 460.0 g/mol
InChI Key: FRKOVEALHRRDCB-UHFFFAOYSA-N
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Description

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,4-dimethylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,4-dimethylphenyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Chlorophenoxyethyl Group: This step involves the nucleophilic substitution reaction between the benzimidazole core and 4-chlorophenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization reaction between the intermediate product and 2,4-dimethylphenylacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone rings.

    Reduction: Reduction reactions can occur at the chlorophenoxyethyl group, potentially converting the chlorophenyl group to a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include benzimidazole derivatives with additional oxygen functionalities.

    Reduction: Products may include reduced forms of the chlorophenyl group.

    Substitution: Products may include substituted benzimidazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,4-dimethylphenyl)pyrrolidin-2-one is not well understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, and the presence of the chlorophenoxyethyl and pyrrolidinone groups may enhance these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
  • 2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole

Uniqueness

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,4-dimethylphenyl)pyrrolidin-2-one is unique due to the combination of its benzimidazole core, chlorophenoxyethyl group, and pyrrolidinone ring. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C27H26ClN3O2

Molecular Weight

460.0 g/mol

IUPAC Name

4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O2/c1-18-7-12-24(19(2)15-18)31-17-20(16-26(31)32)27-29-23-5-3-4-6-25(23)30(27)13-14-33-22-10-8-21(28)9-11-22/h3-12,15,20H,13-14,16-17H2,1-2H3

InChI Key

FRKOVEALHRRDCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl)C

Origin of Product

United States

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